4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

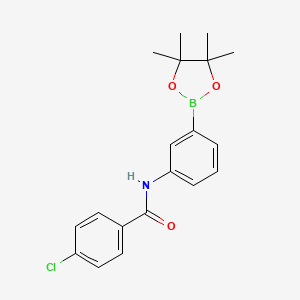

4-Chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a benzamide core substituted with a chlorine atom at the para position and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical in pharmaceutical and materials science research .

Properties

IUPAC Name |

4-chloro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClNO3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-16(12-14)22-17(23)13-8-10-15(21)11-9-13/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYYIIWUTXWWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a multi-step process:

Boronic Acid Derivative Synthesis: : The boronic acid core can be synthesized through the reaction of a Grignard reagent with a suitable boronic acid precursor.

Amidation Reaction: : The chlorobenzamide group is introduced through an amidation reaction, where the boronic acid derivative reacts with an appropriate amine under conditions that promote the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : The chlorobenzamide group can be reduced to form the corresponding amine.

Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts like palladium.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like amines or alcohols, and catalysts like palladium or nickel, are often employed.

Major Products Formed

Boronic Esters: : Formed through the oxidation of the boronic acid group.

Amines: : Resulting from the reduction of the chlorobenzamide group.

Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHBClNO

- Molar Mass : 278.542 g/mol

- CAS Number : 1072145-24-4

This compound features a boron-containing dioxaborolane moiety, which is significant for its reactivity and applications in synthetic chemistry.

Organic Synthesis

One of the primary applications of 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is as a reagent in organic synthesis. The dioxaborolane group can participate in various reactions:

- Cross-Coupling Reactions : The boron atom can facilitate palladium-catalyzed cross-coupling reactions (such as Suzuki coupling), allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .

- Functionalization of Aromatic Compounds : The presence of the chloro group allows for further functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of more complex structures .

Medicinal Chemistry

In medicinal chemistry, compounds with similar structures have been explored for their potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of dioxaborolane compounds exhibit cytotoxic effects against various cancer cell lines. The ability to modify the dioxaborolane moiety can enhance biological activity and selectivity towards cancer cells .

- Targeted Drug Delivery : The unique properties of boron-containing compounds enable them to be utilized in targeted drug delivery systems. They can be designed to release active pharmaceutical ingredients in a controlled manner, improving therapeutic outcomes while minimizing side effects .

Material Science

The compound's boron content also lends itself to applications in material science:

- Polymer Chemistry : Boron-containing compounds are used to modify polymers to enhance their mechanical properties and thermal stability. This application is crucial in developing advanced materials for various industrial uses .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds in specific applications:

Mechanism of Action

The mechanism by which 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the amino acid residues in the enzyme's active site, leading to inhibition of the enzyme's activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl (CF3) in m4 increases lipophilicity, which may improve membrane permeability in biological applications .

Positional Isomerism :

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Key Findings:

- Lipophilicity : The CF3 group in m4 elevates LogP, suggesting greater membrane permeability but lower aqueous solubility .

- Solubility : Chloropropyl and tert-butyl derivatives exhibit moderate solubility due to polar side chains or bulky hydrophobic groups .

- Thermal Stability : The tert-butyl analog’s higher melting point (75–76°C) indicates stronger crystal packing vs. the target compound’s amorphous nature .

Biological Activity

4-Chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₇BClNO₂

- Molecular Weight : 253.53 g/mol

- CAS Number : 1073371-77-3

- Boiling Point : Approximately 371.2°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties including antibacterial activity, enzyme inhibition, and interaction with biomolecules.

Antibacterial Activity

Research indicates that derivatives of the compound exhibit varying degrees of antibacterial activity. In a study examining related compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains . The structure-activity relationship (SAR) suggests that the presence of the dioxaborolane moiety may enhance antibacterial properties.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, related compounds displayed strong inhibitory activity against urease with IC₅₀ values ranging from 1.13 to 6.28 µM . This suggests that the compound could be further explored for its role in treating conditions related to these enzymes.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms of this compound:

- Docking Studies : Molecular docking simulations have demonstrated that the compound interacts favorably with active sites of target enzymes, indicating a potential mechanism for its inhibitory effects .

- Bovine Serum Albumin (BSA) Binding : Binding studies with BSA revealed significant interactions, which are crucial for understanding the pharmacokinetics and bioavailability of the compound in vivo .

- Comparative Activity : In comparative studies, the compound's activity was benchmarked against known standards, revealing promising results that warrant further investigation into its therapeutic potential.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | Activity Level | IC₅₀ Values (µM) |

|---|---|---|---|

| Antibacterial | Salmonella typhi | Moderate to Strong | N/A |

| Antibacterial | Bacillus subtilis | Moderate to Strong | N/A |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong | N/A |

| Enzyme Inhibition | Urease | Strong | 1.13 - 6.28 |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide?

The compound is synthesized via coupling reactions between a carboxylic acid derivative and an aniline-containing boronic ester. A typical approach involves using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling reagents to form the amide bond . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity. For boronic ester integration, Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid precursors may be employed .

Q. How is the compound characterized to confirm structural integrity?

Key characterization techniques include:

- Infrared (IR) spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and boronic ester B-O vibrations (~1350 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic proton environments and substituent positions. For example, the tetramethyl groups in the dioxaborolane ring appear as a singlet at ~1.3 ppm in H NMR .

- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N, B, Cl content) .

Q. What solvent systems and pH conditions optimize fluorescence studies for related benzamide derivatives?

For fluorescence analysis (e.g., λex 340 nm, λem 380 nm), pH 5 and 25°C in polar aprotic solvents (e.g., DMF) maximize intensity . Stability over time (e.g., 24 hours) and low R.S.D.% (<2%) ensure reproducibility. Adjusting solvent polarity or buffer systems can mitigate quenching effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, orthorhombic systems (space group P222) with unit cell parameters (e.g., a = 6.0171 Å, b = 15.3120 Å) reveal how chlorine and boronic ester substituents influence molecular conformation . Data collection via CCD diffractometers with multi-scan absorption corrections (e.g., SADABS) ensures accuracy .

Q. What strategies address contradictory fluorescence data in varying experimental conditions?

Discrepancies in fluorescence intensity may arise from:

- Solvent polarity : Non-polar solvents increase quantum yield by reducing non-radiative decay .

- Temperature effects : Elevated temperatures (>25°C) reduce intensity due to thermal quenching .

- pH-dependent protonation : Amide or boronic ester groups may ionize, altering electronic transitions. Systematic titration (pH 3–9) identifies optimal conditions .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic ester moiety acts as a key coupling partner. For example:

Q. What biochemical pathways or targets are associated with structurally similar benzamide-boronic esters?

Analogous compounds inhibit enzymes like acps-pptase , critical in bacterial lipid biosynthesis. Dual targeting of pptase classes (e.g., Gram-positive vs. Gram-negative enzymes) may enhance antibacterial activity . In vitro assays (e.g., MIC determinations) and molecular docking studies validate target engagement .

Q. How do substituents influence crystallization behavior and solubility?

- Chlorine atoms : Enhance intermolecular halogen bonding, improving crystal lattice stability .

- Boronic esters : Increase hydrophobicity, reducing aqueous solubility. Co-solvents (e.g., DMSO:water mixtures) or salt forms (e.g., sodium pivalate) improve bioavailability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.